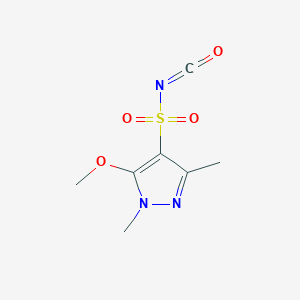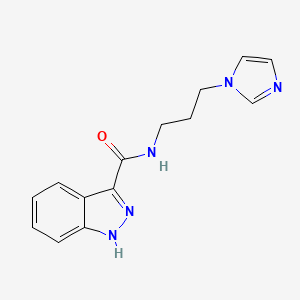
6-methylbiphenyl-3-methanol
Overview
Description
6-methylbiphenyl-3-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of a methyl group at the 6th position and a methanol group at the 3rd position of the biphenyl structure gives this compound its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylbiphenyl-3-methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of biphenyl through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Methylation: The biphenyl compound is then methylated at the 6th position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-methylbiphenyl-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: (6-Methyl-biphenyl-3-yl)-carboxylic acid.
Reduction: (6-Methyl-biphenyl-3-yl)-methane.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the study of biochemical pathways and interactions.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methylbiphenyl-3-methanol would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-yl-methanol: Lacks the methyl group at the 6th position.
6-Methyl-biphenyl: Lacks the hydroxymethyl group at the 3rd position.
3-Methyl-biphenyl-3-yl-methanol: Methyl group at a different position.
Uniqueness
6-methylbiphenyl-3-methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can influence its chemical reactivity and physical properties.
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4-methyl-3-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChI Key |
ALEXWIAGYUJSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
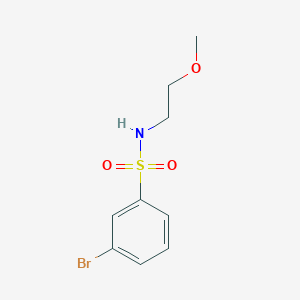
![4-[(2-Iodophenoxy)methyl]pyridine](/img/structure/B8610605.png)


![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B8610610.png)
![N,N-Dimethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8610625.png)
![2-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B8610629.png)
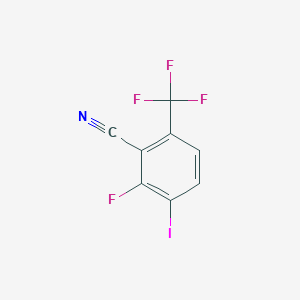


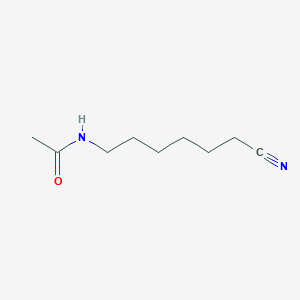
![2-{[2-(2-Methoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B8610671.png)
